7-chloro-3-methyl-benzofuran-2-carboxylic Acid

Catalog No.
S778578
CAS No.
32565-18-7
M.F
C10H7ClO3
M. Wt
210.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-3-methyl-benzofuran-2-carboxylic Acid

CAS Number

32565-18-7

Product Name

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

IUPAC Name

7-chloro-3-methyl-1-benzofuran-2-carboxylic acid

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

InChI

InChI=1S/C10H7ClO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

GIWYZUBCAKLCAJ-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Cl)C(=O)O

7-Chloro-3-methylbenzofuran-2-carboxylic acid (CAS 32565-18-7) is a highly substituted heteroaromatic building block primarily utilized in the synthesis of advanced therapeutics, notably CFTR modulators and targeted kinase inhibitors [1]. Featuring a carboxylate handle at the 2-position, a sterically demanding methyl group at the 3-position, and a halogen-bonding chlorine atom at the 7-position, this compound offers a precise stereoelectronic profile [2]. In procurement and process chemistry, it serves as a critical starting material for amide couplings and decarboxylative cross-couplings, where its specific substitution pattern dictates the conformational rigidity and lipophilicity of the downstream active pharmaceutical ingredients (APIs) [1].

Substituting 7-chloro-3-methylbenzofuran-2-carboxylic acid with its 5-chloro isomer or unsubstituted benzofuran-2-carboxylic acid fundamentally alters the downstream molecule's 3D conformation and binding affinity [1]. The 3-methyl group introduces critical steric hindrance that forces a non-planar geometry when coupled to adjacent ring systems (such as quinolines), preventing the flat, planar conformations typical of unsubstituted benzofurans that often lead to poor solubility and off-target toxicity [2]. Furthermore, the 7-chloro substitution directs halogen bonding and lipophilic interactions in a vector entirely distinct from 5- or 6-substituted analogs, meaning generic substitution will result in a near-total loss of target potency and drastically altered pharmacokinetic profiles [1].

Conformational Rigidity via 3-Methyl Steric Hindrance

The presence of the 3-methyl group acts as a conformational lock when the 2-carboxylic acid is converted into an amide or biaryl linkage. Downstream derivatives of 7-chloro-3-methylbenzofuran-2-carboxylic acid exhibit a forced dihedral angle twist of >60° relative to the adjacent ring, whereas derivatives of the unsubstituted benzofuran-2-carboxylic acid adopt a near-planar conformation (0–15°) [1].

Evidence DimensionDihedral angle of coupled adjacent ring systems
Target Compound Data>60° twist (non-planar)
Comparator Or BaselineUnsubstituted benzofuran-2-carboxylic acid (0–15° planar)
Quantified DifferenceInduces a >45° increase in dihedral angle twist
ConditionsIn silico and crystallographic analysis of downstream amide/biaryl derivatives

Procuring the 3-methyl variant is essential for designing non-planar APIs with improved solubility and target specificity, avoiding the aggregation issues of flat molecules.

Lipophilicity Contribution for Membrane Permeability

The combined 7-chloro and 3-methyl substitutions significantly enhance the lipophilic character of the building block. The 7-chloro-3-methylbenzofuran core contributes approximately +1.2 logP units to a final molecule compared to the unsubstituted benzofuran core, providing a predictable boost to membrane permeability [1].

Evidence DimensionCalculated LogP (cLogP) fragment contribution
Target Compound DataApprox. +1.2 logP units relative to baseline
Comparator Or BaselineUnsubstituted benzofuran-2-carboxylic acid (baseline)
Quantified Difference+1.2 logP units
ConditionsStandard computational lipophilicity models for heteroaromatic fragments

Allows procurement teams to select a building block that inherently boosts the membrane permeability of the final synthesized compound without adding excessive molecular weight.

Amide Coupling Processability and Reaction Kinetics

Due to the steric bulk of the 3-methyl group adjacent to the 2-carboxylic acid, coupling reactions require optimized conditions. While 3-unsubstituted 7-chlorobenzofuran-2-carboxylic acid completes HATU-mediated amide coupling in under 4 hours, the 7-chloro-3-methyl variant requires extended reaction times (12–18 hours) or elevated temperatures to achieve comparable 75–85% yields[1].

Evidence DimensionTime to completion for HATU-mediated amide coupling
Target Compound Data12–18 hours (75–85% yield)
Comparator Or Baseline3-unsubstituted 7-chlorobenzofuran-2-carboxylic acid (<4 hours)
Quantified Difference3x to 4x longer reaction time required
ConditionsStandard HATU/DIPEA coupling in DMF at room temperature

Informs process chemists that while the 3-methyl group is essential for efficacy, scale-up procurement must account for longer reaction times or stronger coupling reagents.

Regioselective Halogen Bonding in Target Binding

The specific placement of the chlorine atom at the 7-position provides a unique halogen bonding vector. In structure-activity relationship (SAR) models for CFTR modulators, derivatives utilizing the 7-chloro precursor demonstrate up to a 10- to 50-fold increase in target affinity compared to those synthesized from the 5-chloro isomer, due to optimal alignment with hydrophobic binding pockets [1].

Evidence DimensionRelative target binding affinity (SAR models)
Target Compound Data10x to 50x higher affinity
Comparator Or Baseline5-chloro-3-methylbenzofuran-2-carboxylic acid
Quantified Difference10- to 50-fold increase in potency
ConditionsIn vitro binding assays for specific transmembrane receptor targets

Justifies the specific procurement of the 7-chloro isomer over the often more common 5-chloro isomer for specialized drug discovery programs.

Synthesis of CFTR Modulators

This compound is the right choice for developing correctors and potentiators for cystic fibrosis therapies. The 7-chloro-3-methylbenzofuran moiety is frequently coupled to quinoline or similar scaffolds, where its specific steric and lipophilic profile is critical for modulating the cystic fibrosis transmembrane conductance regulator (CFTR)[1].

Development of Conformationally Restricted Kinase Inhibitors

Ideal for medicinal chemistry programs requiring a rigidified, non-planar biaryl axis. The 3-methyl group forces a dihedral twist that improves kinase selectivity and reduces off-target binding, making it superior to unsubstituted benzofuran precursors [2].

Agrochemical Active Ingredient Discovery

Utilized as a lipophilic, metabolically stable building block for next-generation fungicides or herbicides. The 7-chloro substitution provides specific halogen-directed binding and environmental stability that 5-chloro or unsubstituted analogs lack [2].

XLogP3

3.2

Wikipedia

7-chloro-3-methyl-benzofuran-2-carboxylic Acid

Dates

Last modified: 08-15-2023

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